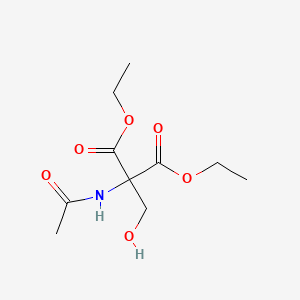
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
Descripción
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C9H15NO5. It is a derivative of malonic acid and is used as an intermediate in organic synthesis. This compound is known for its role in the synthesis of various pharmaceuticals and biologically active molecules.
Propiedades
Número CAS |
6267-40-9 |
|---|---|
Fórmula molecular |
C10H17NO6 |
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-(hydroxymethyl)propanedioate |
InChI |
InChI=1S/C10H17NO6/c1-4-16-8(14)10(6-12,11-7(3)13)9(15)17-5-2/h12H,4-6H2,1-3H3,(H,11,13) |
Clave InChI |
ZJJNFDMJQOSWEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
SMILES canónico |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
Otros números CAS |
6267-40-9 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
-
Alternative Method
Step 1: Diethyl malonate is nitrosated and then reduced using ether as the extraction solvent.
Step 2: The reduction and acetylation are carried out directly to form the desired product.
Industrial Production Methods
Catalytic Hydrogenation: Diethyl oximidomalonate is hydrogenated using a palladium-carbon catalyst, followed by acetylation with acetic anhydride.
Phase Transfer Catalysis: Diethyl oximidomalonate is synthesized using phase transfer catalysis, followed by reduction and acetylation in acetic acid medium.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through various chemical reactions, primarily involving its ester and amide functional groups. The molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl acetamidomalonate: Similar in structure but lacks the hydroxymethyl group.
Diethyl malonate: A simpler derivative without the acetamido and hydroxymethyl groups.
Diethyl oximidomalonate: An intermediate in the synthesis of 2-acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester.
Uniqueness
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is unique due to its combination of acetamido, hydroxymethyl, and ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical production.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


